Cas no 3670-15-3 (2-(2-chlorophenyl)propan-2-ol)
2-(2-chlorophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-chlorophenyl)propan-2-ol
- 2-(2-Chlorphenyl)-2-propanol
- 1-[2-Chlor-phenyl]-1-methyl-aethan-1-ol
- 2-(2-chloro-phenyl)-propan-2-ol
- 2-(2-Chlor-phenyl)-propan-2-ol
- 2-chlorocumyl alcohol
- 2-Chlor-α-hydroxy-cumol
- 2-Hydroxy-2-(2-chlor-phenyl)-propan
- 3670-15-3
- AKOS009996491
- AMY4642
- EN300-112499
- DB-116225
- SCHEMBL8895713
- Z449374184
- MFCD11870103
- BS-28449
- CS-0163680
-
- MDL: MFCD11870103
- Inchi: 1S/C9H11ClO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3
- InChI Key: UALUYGFVNLQVFT-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(C)(C)O
Computed Properties
- Exact Mass: 170.05000
- Monoisotopic Mass: 170.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 2.56740
2-(2-chlorophenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR962887-1g |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 95% | 1g |
£145.00 | 2024-08-03 | |
| Apollo Scientific | OR962887-5g |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 95% | 5g |
£355.00 | 2024-08-03 | |
| TRC | C375508-50mg |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 50mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C375508-100mg |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 100mg |
$ 65.00 | 2022-04-28 | ||
| TRC | C375508-500mg |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 500mg |
$ 115.00 | 2022-04-28 | ||
| abcr | AB313574-1 g |
2-(2-Chlorophenyl)propan-2-ol; 95% |
3670-15-3 | 1 g |
€203.50 | 2023-07-19 | ||
| abcr | AB313574-5 g |
2-(2-Chlorophenyl)propan-2-ol; 95% |
3670-15-3 | 5 g |
€526.50 | 2023-07-19 | ||
| abcr | AB313574-10 g |
2-(2-Chlorophenyl)propan-2-ol; 95% |
3670-15-3 | 10 g |
€926.00 | 2023-07-19 | ||
| Chemenu | CM361233-250mg |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 95%+ | 250mg |
$181 | 2022-06-11 | |
| Chemenu | CM361233-1g |
2-(2-Chlorophenyl)propan-2-ol |
3670-15-3 | 95%+ | 1g |
$353 | 2022-06-11 |
2-(2-chlorophenyl)propan-2-ol Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-(2-chlorophenyl)propan-2-ol
Introduction to 2-(2-chlorophenyl)propan-2-ol (CAS No. 3670-15-3)
2-(2-chlorophenyl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 3670-15-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a chlorophenyl group and a secondary alcohol functional group, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound's unique framework, combining aromatic and aliphatic moieties, makes it a valuable scaffold for developing novel bioactive molecules.
The structure of 2-(2-chlorophenyl)propan-2-ol consists of a benzene ring substituted with a chlorine atom at the ortho position, linked to a propan-2-ol side chain. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The presence of the secondary hydroxyl group enhances its potential as a precursor in synthesizing more complex derivatives, including pharmaceutical intermediates and fine chemicals.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their enhanced bioavailability and metabolic stability. 2-(2-chlorophenyl)propan-2-ol fits well within this category, offering a balance between lipophilicity and polarizability that is often sought after in drug design. Its role as an intermediate in the synthesis of more intricate molecules has been explored in various research studies, highlighting its importance in industrial applications.
One of the most compelling aspects of 2-(2-chlorophenyl)propan-2-ol is its utility in the development of central nervous system (CNS) therapeutics. The chlorophenyl moiety is known to interact favorably with biological receptors, making it a common component in drugs targeting neurological disorders. Preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to treating conditions such as depression, anxiety, and cognitive dysfunction. The secondary alcohol functionality further allows for modifications that can fine-tune pharmacokinetic profiles, enhancing drug efficacy and reducing side effects.
The chemical reactivity of 2-(2-chlorophenyl)propan-2-ol makes it a versatile building block for synthetic chemists. The chlorine atom at the para position relative to the hydroxyl group can participate in nucleophilic aromatic substitution reactions, enabling the introduction of various substituents onto the benzene ring. Additionally, the secondary alcohol can undergo esterification, etherification, or oxidation reactions, providing multiple pathways for structural diversification. These characteristics have been leveraged in high-throughput screening programs to identify novel lead compounds with therapeutic potential.
Recent advancements in computational chemistry have further underscored the importance of 2-(2-chlorophenyl)propan-2-ol as a starting material for drug discovery. Molecular modeling studies have demonstrated that this compound can serve as a scaffold for designing molecules with improved binding affinity to target proteins. By integrating experimental data with computational predictions, researchers are able to optimize the structure of 2-(2-chlorophenyl)propan-2-ol derivatives to achieve desired pharmacological outcomes. This interdisciplinary approach has accelerated the development pipeline for new drugs targeting challenging diseases.
The synthesis of 2-(2-chlorophenyl)propan-2-ol itself is an area of active research. Traditional methods involve chlorination of phenethyl alcohol or condensation reactions involving appropriate precursors. However, modern synthetic strategies focus on greener and more efficient pathways, such as catalytic hydrogenation or enzymatic transformations. These innovations not only improve yield but also reduce waste generation, aligning with global sustainability goals in pharmaceutical manufacturing.
In conclusion, 2-(2-chlorophenyl)propan-2-ol (CAS No. 3670-15-3) represents a fascinating compound with broad applications in medicinal chemistry and drug development. Its unique structural features make it an excellent candidate for designing novel therapeutics targeting various diseases. As research continues to uncover new synthetic methodologies and pharmacological applications, this compound is poised to remain at the forefront of chemical innovation in healthcare.
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